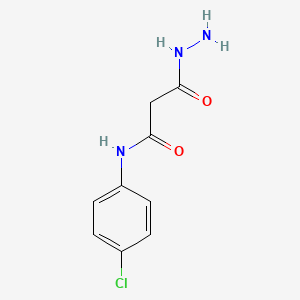
N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide is a chemical compound characterized by the presence of a chlorophenyl group attached to a hydrazinyl-oxopropanamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide typically involves the reaction of 4-chloroaniline with hydrazine hydrate and an appropriate acylating agent. One common method includes the following steps:
Formation of the hydrazone: 4-chloroaniline is reacted with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using an acylating agent such as acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazinyl group.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide involves its interaction with molecular targets through its reactive functional groups. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The chlorophenyl group may enhance the compound’s binding affinity to specific molecular targets.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide: shares structural similarities with other hydrazinyl-oxopropanamide derivatives, such as:
Uniqueness
- The presence of the 4-chlorophenyl group distinguishes this compound from its analogs, potentially imparting unique chemical reactivity and biological activity. This structural feature may influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
70793-52-1 |
|---|---|
分子式 |
C9H10ClN3O2 |
分子量 |
227.65 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-8(14)5-9(15)13-11/h1-4H,5,11H2,(H,12,14)(H,13,15) |
InChIキー |
DCOQZBAZLFPAAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
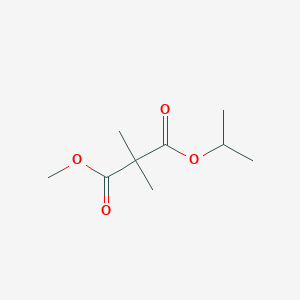
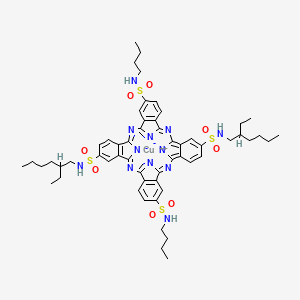
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)

![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
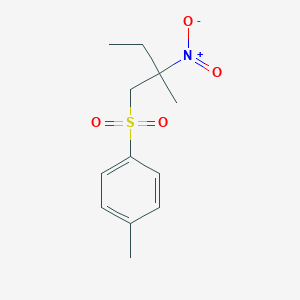



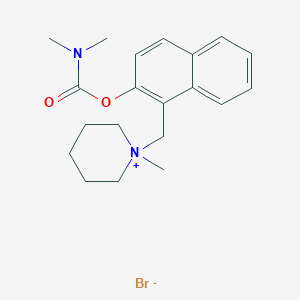

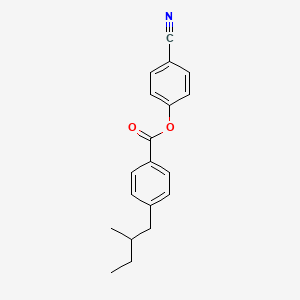
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
